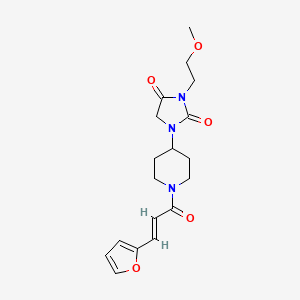
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two methyl groups and an amide group. The amide group is further substituted with a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a difluorophenyl group, which is a benzene ring substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and tetrazole), an amide functional group, and fluorine substituents. These groups can engage in various types of intermolecular interactions, including pi stacking (between aromatic rings), hydrogen bonding (involving the amide group), and dipole-dipole interactions (due to the polar C-F bonds) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide and tetrazole groups, as well as the fluorine substituents. For example, the amide group can participate in hydrolysis reactions, while the tetrazole ring can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, while the amide group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .科学的研究の応用
Chemical Oxidation and Synthesis Studies
Chemical Oxidation of Anticonvulsant Benzamides : Studies have shown that similar anticonvulsant benzamides can undergo chemical oxidation, leading to various derivatives. This could imply potential applications in modifying the structure and properties of compounds like N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethylbenzamide for specific scientific or therapeutic purposes (Adolphe-Pierre et al., 1998).
Electrochemical Properties : Research into tetrasubstituted tetraphenylethenes, including similar compounds, revealed distinct electrochemical properties that could be relevant for the development of new materials or chemical sensors (Schreivogel et al., 2006).
Molecular Docking and Bioassay Studies
Molecular Docking as Cyclooxygenase-2 Inhibitor : The synthesis and molecular structure of related tetrazole compounds have been studied, including their interaction within the active site of the cyclooxygenase-2 enzyme. This suggests potential applications in the development of new inhibitors for therapeutic use (Al-Hourani et al., 2016).
Polyimides Synthesis and Characterization : Novel aromatic polyimides synthesized from similar compounds have shown diverse solubility and thermal stability, indicating potential applications in materials science and engineering (Butt et al., 2005).
Applications in Sensing and Imaging
Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a compound structurally related to this compound, have been used as fluorescence sensors, suggesting similar applications for sensing specific chemicals (Shi et al., 2015).
Imaging in Alzheimer's Disease : Compounds related to this compound have been used in imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease, indicating potential applications in diagnostic imaging (Shoghi-Jadid et al., 2002).
将来の方向性
The study of novel benzamide derivatives is an active area of research, often with a focus on discovering new drugs. This compound, with its combination of a benzamide, tetrazole, and difluorophenyl groups, could be of interest in medicinal chemistry. Future research could explore its potential biological activity and optimize its properties for specific applications .
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-10-3-4-12(7-11(10)2)17(25)20-9-16-21-22-23-24(16)13-5-6-14(18)15(19)8-13/h3-8H,9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODAZKHJVCIRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)

![2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2653966.png)


![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2653970.png)
![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide](/img/structure/B2653976.png)
![4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B2653978.png)
![5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2653979.png)
